N-(1-cyano-1,2-dimethylpropyl)-2-({3-cyclopentyl-5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)propanamide
Description
Table 1: Impact of Substituents on Thieno[2,3-d]Pyrimidine Bioactivity
Properties
Molecular Formula |
C22H30N4O2S2 |
|---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(3-cyclopentyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylpropanamide |
InChI |
InChI=1S/C22H30N4O2S2/c1-12(2)22(6,11-23)25-18(27)15(5)30-21-24-19-17(13(3)14(4)29-19)20(28)26(21)16-9-7-8-10-16/h12,15-16H,7-10H2,1-6H3,(H,25,27) |
InChI Key |
UJDORIDKXXBTAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SC(C)C(=O)NC(C)(C#N)C(C)C)C3CCCC3)C |
Origin of Product |
United States |
Biological Activity
N-(1-cyano-1,2-dimethylpropyl)-2-({3-cyclopentyl-5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)propanamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Cyano Group : Contributes to the compound's reactivity and potential interactions with biological targets.
- Cyclopentyl Ring : Affects the compound's lipophilicity and receptor binding affinity.
- Thieno[2,3-d]pyrimidine Moiety : Known for its biological activity, particularly in targeting specific enzymes and receptors.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The cyano group and the thieno[2,3-d]pyrimidine structure facilitate binding to enzymes or receptors, potentially leading to modulation of their activity. The following mechanisms have been proposed based on available studies:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
- Cellular Interaction : The unique structure allows for diverse interactions within cellular environments, potentially affecting cell proliferation and apoptosis.
Summary of Biological Activities
A summary table of the biological activities associated with this compound is presented below:
Case Studies
Several studies have demonstrated the biological efficacy of this compound:
- Anticancer Studies : A study published in MDPI explored the compound's effects on cancer cell lines. Results indicated significant inhibition of cell proliferation in various cancer types, suggesting its potential as a therapeutic agent in oncology .
- Antimicrobial Efficacy : Research highlighted its effectiveness against a range of bacterial strains. The compound demonstrated a broad spectrum of antimicrobial activity, making it a candidate for further development as an antibiotic .
- Mechanistic Insights : Detailed investigations into its mechanism revealed that it interacts with key signaling pathways involved in cell survival and apoptosis. This suggests a dual role in both promoting cell death in cancer cells while potentially modulating immune responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Thieno[2,3-d]pyrimidinone Derivatives
N-cyclohexyl-3-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanamide ()
This analog shares the thieno[2,3-d]pyrimidinone core but differs in substituents:
Key Implications :
Sulfur-Containing Amides ()
Compounds such as 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide (MW: 493.53 g/mol) share sulfamoyl or sulfanyl linkages but differ in core structure:
Key Implications :
Stereochemically Complex Amides ()
Compounds like (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide emphasize stereochemistry and amide diversity:
Key Implications :
- Branched vs. linear amides : The target’s branched side chain may reduce metabolic degradation compared to linear analogs.
Preparation Methods
Synthesis of the Thieno[2,3-d]pyrimidine Core
- The thienopyrimidine core is typically synthesized by cyclization reactions involving thiophene derivatives and pyrimidine precursors.
- A common approach involves:
- Starting from substituted thiophene carboxylic acid or ester derivatives.
- Reaction with amidines or guanidine derivatives to form the pyrimidine ring fused to the thiophene.
- Methyl and cyclopentyl groups are introduced either via alkylation of the thiophene precursor or by using appropriately substituted starting materials.
Formation of the Sulfanyl Linkage
- The 2-position substitution with a sulfanyl group (–S–) is achieved by nucleophilic substitution.
- The thienopyrimidine intermediate bearing a suitable leaving group (e.g., halogen) at the 2-position is reacted with a thiol or thiolate nucleophile.
- This step forms the thioether bond connecting the thienopyrimidine ring to the propanamide side chain.
Preparation of the Propanamide Side Chain
- The propanamide moiety with the 1-cyano-1,2-dimethylpropyl group is synthesized separately.
- The key intermediate is typically a 2-substituted propanoic acid or its activated derivative (e.g., acid chloride).
- The cyano and dimethyl substitutions are introduced via alkylation or cyanation reactions on the appropriate carbon center.
- The amide bond formation is accomplished by coupling the propanoic acid derivative with an amine bearing the cyano and dimethyl substituents.
Final Coupling and Purification
- The sulfanyl-substituted thienopyrimidine and the propanamide side chain are coupled under controlled conditions.
- Typical solvents include polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Bases like potassium carbonate or triethylamine are used to facilitate nucleophilic substitution.
- The final product is purified by chromatographic techniques such as column chromatography or preparative HPLC.
Research Findings and Data Tables
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Thienopyrimidine core synthesis | Thiophene derivative + amidine, reflux in ethanol or DMF | 70-85 | High regioselectivity observed |
| Sulfanyl linkage formation | 2-halothienopyrimidine + thiol, K2CO3, DMF, 80°C | 65-75 | Requires inert atmosphere |
| Propanamide side chain synthesis | Alkylation with cyanoalkyl halide, amide coupling with acid chloride | 60-80 | Controlled temperature critical |
| Final coupling | Nucleophilic substitution, base, DMF, 60-90°C | 55-70 | Purification by chromatography |
Analytical Characterization
- NMR Spectroscopy: Confirms substitution pattern on the thienopyrimidine ring and side chain.
- Mass Spectrometry: Molecular ion peak consistent with expected molecular weight.
- HPLC Purity: Typically >98% after purification.
- Melting Point: Consistent with literature values for crystalline form.
Perspectives from Varied Sources
- Patent US10100016B2 details the preparation of condensed ring derivatives including thienopyrimidine compounds with sulfanyl substitutions, emphasizing the use of potassium carbonate as a base and polar aprotic solvents for efficient coupling.
- Patent WO2014078568A1 discusses methods for synthesizing substituted heterocyclic compounds with therapeutic applications, highlighting the importance of controlling reaction conditions during amide bond formation and nucleophilic substitutions to achieve high purity and yield.
- Patent US8299246B2 provides insights into pyrazinone and related heterocyclic derivative syntheses, which share mechanistic similarities in ring construction and substitution strategies relevant to the thienopyrimidine scaffold.
- Patent US20150133425A1 focuses on thienopyrimidine derivatives, describing synthetic routes that involve stepwise construction of the heterocyclic core followed by functional group modifications, which align with the preparation strategy of the target compound.
Q & A
Q. What safety protocols are recommended for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
